

# Removing unconjugated Atto 390 NHS ester from labeling reaction

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## Compound of Interest

Compound Name: Atto 390 NHS ester

Cat. No.: B12055625

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## Technical Support Center: Atto 390 NHS Ester Labeling

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unconjugated **Atto 390 NHS ester** following a labeling reaction.

### Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unconjugated **Atto 390 NHS ester** after a labeling reaction?

It is essential to remove any non-reacted or hydrolyzed **Atto 390 NHS ester** for several reasons. During the labeling reaction, a portion of the dye's N-hydroxysuccinimidyl (NHS) ester will inevitably react with water (hydrolyze), rendering it incapable of binding to the protein but still fluorescent.<sup>[1][2][3]</sup> Failure to remove this free dye can lead to inaccurate calculations of the degree of labeling (DOL), high background fluorescence, and potential interference in downstream applications.<sup>[4]</sup>

Q2: What is the most recommended method for purifying my Atto 390-labeled protein?

The most widely recommended method for separating the labeled protein conjugate from the smaller, unbound dye molecules is size exclusion chromatography (SEC), also known as gel filtration.<sup>[1]</sup> This technique separates molecules based on their size; the larger protein-dye conjugates elute from the column first, while the smaller, free dye molecules are retained longer

and elute in later fractions. Resins like Sephadex G-25 are commonly suggested for this purpose.

Q3: I'm seeing poor separation between my labeled protein and the free dye using size exclusion chromatography. What are the common causes?

Several factors can lead to poor separation during SEC:

- **Incorrect Column Dimensions:** For hydrophilic dyes, a longer column may be necessary to achieve good separation. A column length of at least 30 cm is preferable for certain dyes.
- **Sample Volume Overload:** The sample volume should be kept small relative to the total column volume, typically between 0.5% and 4%, for high-resolution separation.
- **Inappropriate Resin:** Ensure the fractionation range of your SEC resin is suitable for separating your protein from the small dye molecule (Atto 390 MW: 440 g/mol ). For smaller proteins or peptides, a resin with a lower molecular weight fractionation range may be required.
- **Column Equilibration:** The column must be thoroughly pre-equilibrated with the elution buffer to ensure consistent performance.

Q4: Are there alternative methods to size exclusion chromatography for removing free Atto 390?

Yes, several other methods can be employed:

- **Dialysis:** This technique uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to remove small molecules. A membrane with a MWCO of  $\geq 10$  kDa is typically effective. However, dialysis can be a much slower process than chromatography.
- **Spin Columns and Filter Plates:** Commercially available dye removal spin columns and plates offer a rapid and convenient method for cleanup. These are often based on size exclusion or affinity principles and provide high protein recovery in minutes.
- **Precipitation:** Proteins can be precipitated using solvents like acetone or a trichloroacetic acid (TCA)/acetone mixture, leaving the smaller, soluble dye molecules in the supernatant.

This method carries a risk of incomplete protein recovery or denaturation.

- Reverse-Phase HPLC (RP-HPLC): For peptides and small proteins, RP-HPLC can provide excellent separation of the labeled product from the free dye based on differences in hydrophobicity.

Q5: How can I confirm that my labeling reaction is complete before starting the purification process?

Thin-layer chromatography (TLC) is a simple and effective technique to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time points, you can visualize the consumption of the starting material (protein) and the formation of the product (labeled conjugate). The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

## Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Low Labeling Efficiency	Incorrect pH: The optimal pH for NHS-ester coupling is 8.0-9.0. If the pH is too low, the protein's primary amines will be protonated and unreactive.	Use a bicarbonate or borate buffer at pH 8.3, which is a good compromise to maximize amine reactivity while minimizing NHS-ester hydrolysis.
Hydrolyzed Dye: The Atto 390 NHS ester was exposed to moisture before use.	Always dissolve the dye in anhydrous, amine-free DMSO or DMF immediately before starting the reaction.	
Contaminating Amines: The protein solution contains buffers like Tris or glycine, or other primary amine contaminants.	Dialyze the protein against an amine-free buffer such as PBS before labeling.	
Poor Separation During SEC	Column Too Short: The column length is insufficient to resolve the conjugate from the free dye.	For hydrophilic dyes, use a longer column (e.g., 30 cm) to improve separation.
Sample Overload: The volume of the reaction mixture applied to the column is too large.	For preparative SEC, limit the sample volume to 0.5-4% of the total column volume.	
Protein Precipitation	High Protein Concentration: The protein concentration in the labeling reaction is too high.	The recommended protein concentration is typically between 1-5 mg/mL.
Incompatible Buffer: The buffer conditions are causing the protein to become unstable.	Ensure the labeling buffer is compatible with your specific protein.	
Low Recovery of Labeled Protein	Inefficient Purification Method: The chosen purification method may lead to sample	Use a well-established method like SEC with a reputable resin. Consider using

loss (e.g., non-specific binding,  
inefficient precipitation).

commercially available spin  
columns designed for high  
protein recovery.

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## Data Summary

### Table 1: Comparison of Purification Methods for Removing Unconjugated Dye

Method	Principle	Advantages	Disadvantages	Best Suited For
Size Exclusion Chromatography (SEC)	Separation based on molecular size.	Mild conditions, high resolution, versatile buffer choice.	Potential for sample dilution, requires specific column and resin.	General protein and antibody purification.
Dialysis	Diffusion of small molecules across a semi-permeable membrane.	Simple setup, gentle on proteins.	Very slow, may not be 100% efficient.	Situations where speed is not critical.
Spin Columns / Filter Plates	Size exclusion or affinity in a centrifugal format.	Extremely fast (under 15 mins), high protein recovery, easy to use.	Limited sample volume capacity, resin is single-use.	Rapid cleanup of small to medium volume reactions.
Solvent Precipitation	Differential solubility of protein and free dye in organic solvents.	Can concentrate a dilute sample.	Risk of protein denaturation and incomplete recovery.	Robust proteins where some sample loss is acceptable.
Reverse-Phase HPLC	Separation based on hydrophobicity.	Very high resolution and purity.	Requires specialized equipment, may use denaturing solvents.	Purification of labeled peptides and small proteins.

**Table 2: Recommended Parameters for Size Exclusion Chromatography (SEC)**

Parameter	Recommendation	Rationale / Notes
Resin Type	Sephadex G-25 or equivalent.	Provides a good fractionation range for separating proteins from small molecules like Atto 390.
Column Dimensions	Diameter: 1-2 cm; Length: 15-20 cm.	A longer column ( $\geq 30$ cm) is recommended for very hydrophilic dyes to improve resolution.
Equilibration/Elution Buffer	Phosphate-Buffered Saline (PBS), pH 7.4.	This is a mild, commonly used buffer that maintains the stability of many proteins.
Sample Volume	0.5% - 4% of total column volume.	Keeping the sample volume small sharpens the elution peaks and improves separation.
Elution Monitoring	Visual inspection and/or UV-Vis Spectrophotometry.	The protein-dye conjugate will elute as the first colored, fluorescent band. The free dye will be in a second, slower-moving band.

## Experimental Protocols

### Protocol 1: Purification by Size Exclusion Chromatography (Gravity Flow)

This protocol describes a general procedure for removing unconjugated **Atto 390 NHS ester** from a protein labeling reaction using a gravity-flow Sephadex G-25 column.

- Column Preparation:
  - Gently swirl the Sephadex G-25 resin bottle to create a uniform slurry.

- Pour the slurry into a suitable chromatography column (e.g., 1.5 cm x 20 cm) and allow the resin to pack under gravity.
- Once packed, wash the column with at least 3 column volumes of equilibration buffer (e.g., PBS, pH 7.4). Ensure the buffer level does not drop below the top of the resin bed.
- Sample Application:
  - Allow the buffer to drain from the column until it reaches the top of the resin bed.
  - Carefully load the entire volume of the labeling reaction mixture directly onto the center of the resin bed.
- Elution and Fraction Collection:
  - Once the sample has fully entered the resin, gently add elution buffer (PBS, pH 7.4) to the top of the column.
  - Begin collecting fractions (e.g., 0.5 mL each) immediately.
  - Visually monitor the elution. The first colored band to elute contains the desired protein-dye conjugate.
  - A second, slower-moving colored band will contain the smaller, unconjugated hydrolyzed dye.
  - Collect the fractions corresponding to the first colored band and pool them.
- Column Regeneration (Optional):
  - To reuse the column, wash it extensively with a solution like 0.01% sodium hydroxide or a water/ethanol mixture (80:20) to remove all residual dye, followed by exhaustive washing with water and re-equilibration with buffer.

## Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

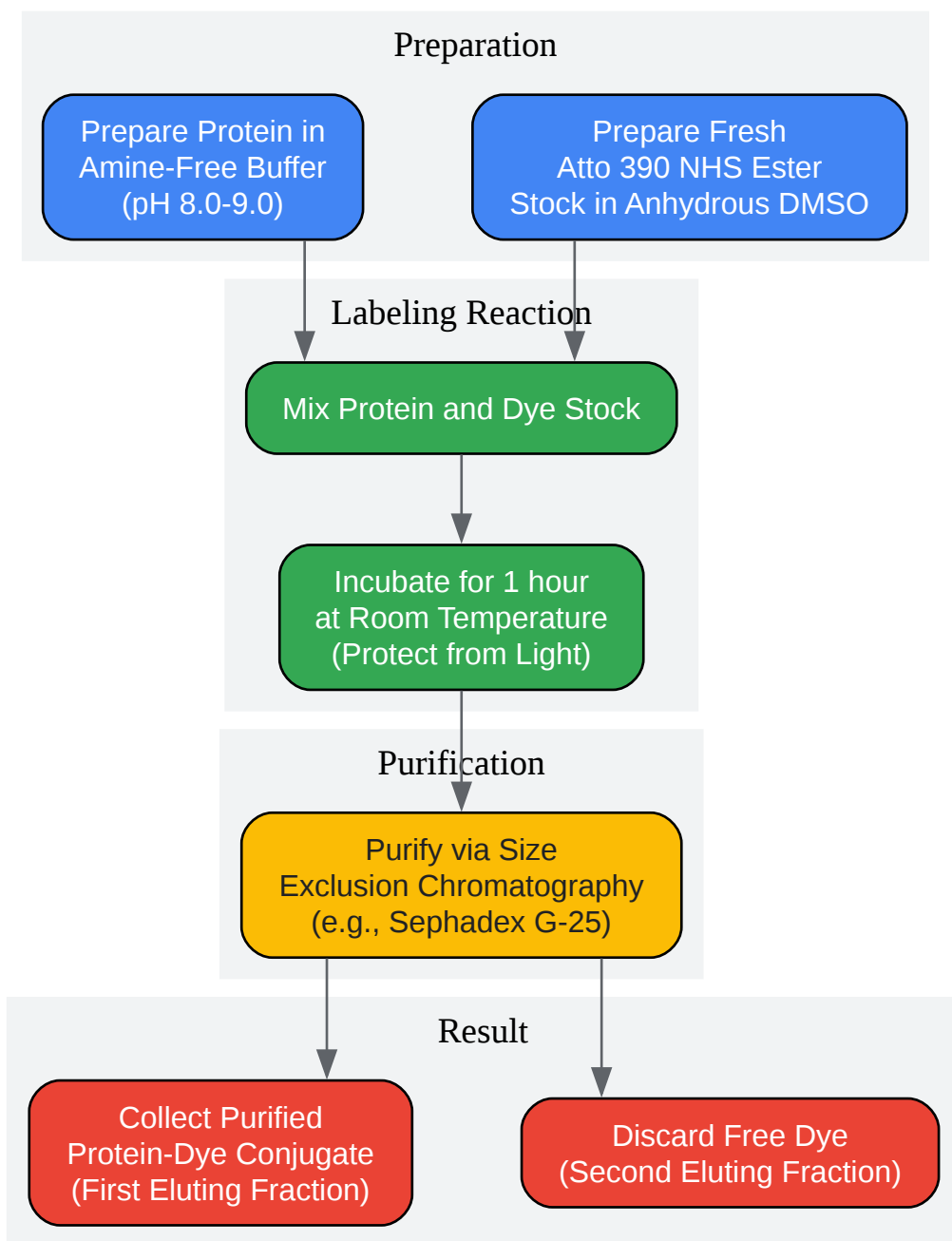


This protocol allows for the qualitative monitoring of the labeling reaction to determine its endpoint.

- Plate Preparation:
  - Using a pencil, lightly draw a starting line about 1.5 cm from the bottom of a silica TLC plate.
  - Mark three spots on this line for your starting material (unlabeled protein), a co-spot, and the reaction mixture.
- Solvent System:
  - Prepare a suitable mobile phase (solvent system). The ideal solvent will move the starting material to an  $R_f$  value of approximately 0.3-0.4. The choice of solvent depends on the protein's properties.
- Spotting the Plate:
  - At time zero (before adding the dye), use a capillary tube to spot the unlabeled protein solution on the "starting material" lane and the "co-spot" lane.
  - After adding the **Atto 390 NHS ester** and starting the reaction, take a small aliquot of the reaction mixture at various time points (e.g., 10 min, 30 min, 60 min).
  - Spot these aliquots on the "reaction mixture" lane for each time point. On the "co-spot" lane, spot the reaction mixture directly on top of the starting material spot.
- Developing and Visualization:
  - Place the TLC plate in a chamber containing the mobile phase, ensuring the solvent level is below the starting line.
  - Allow the solvent to travel up the plate until it is about 1 cm from the top.
  - Remove the plate, mark the solvent front with a pencil, and let it dry.

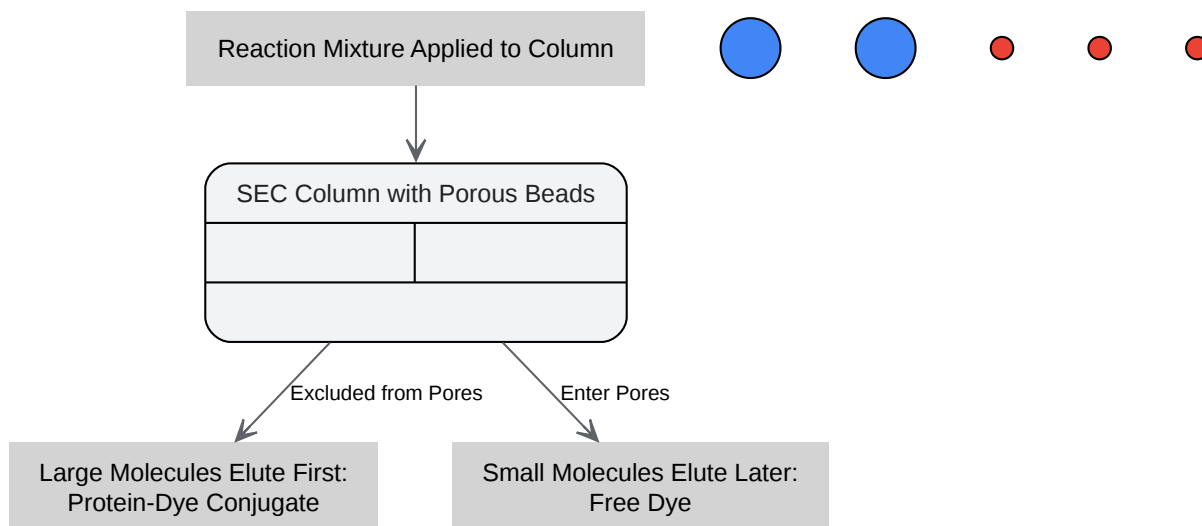
- Visualize the spots. The Atto 390 dye is fluorescent, so spots containing the dye can be visualized under a UV lamp.
- Interpretation:
  - As the reaction progresses, the spot corresponding to the starting material in the reaction lane will diminish, and a new, typically slower-moving spot (the protein-dye conjugate) will appear and intensify. The reaction is complete when the starting material spot is no longer visible in the reaction lane.

## Visualizations



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Caption: Experimental workflow for protein labeling and purification.



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Caption: Principle of Size Exclusion Chromatography (SEC) separation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

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